molecular formula C13H18ClN B3078415 N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride CAS No. 1051363-48-4

N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride

Cat. No.: B3078415
CAS No.: 1051363-48-4
M. Wt: 223.74 g/mol
InChI Key: FCBVOTLIXCCOPK-UHFFFAOYSA-N
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Description

N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride ( 1051363-48-4) is a chemical compound supplied for research and development purposes. It has a molecular formula of C13H18ClN and a molecular weight of 223.74 g/mol . This compound features a phenyl ring linked to a propargylamine chain, which is further substituted with an isobutyl group, forming an N-isobutyl-2-propyn-1-amine structure . Compounds with a phenylpropylamine backbone are of interest in medicinal chemistry and have been studied for their interactions with biological targets, such as serine proteases . As a building block, this chemical is used in organic synthesis, including the preparation of more complex molecules referenced in patent literature . It is strictly for use in a controlled laboratory environment. According to safety data, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) and adhere to all safety protocols, including the use of personal protective equipment. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use .

Properties

IUPAC Name

2-methyl-N-(3-phenylprop-2-ynyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13;/h3-5,7-8,12,14H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBVOTLIXCCOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC#CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride typically involves the reaction of 3-phenyl-2-propyn-1-amine with isobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride, differing primarily in substituents or backbone modifications:

N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine Hydrochloride (CAS: 1049678-47-8)
  • Structural Differences : Replaces the isobutyl group with a propenyl (allyl) group.
  • Properties : The allyl substituent may enhance electrophilic reactivity compared to the isobutyl group. However, both compounds are discontinued (), suggesting similar stability or synthesis challenges .
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
  • Structural Differences : Features an amide linkage instead of an amine, with a chlorophenethyl and isobutylphenyl substituent ().
  • This compound, synthesized as an ibuprofen derivative, highlights the pharmacological relevance of isobutylphenyl motifs .
3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride
  • Structural Differences : Contains a chloro substituent and dimethylamine group instead of phenyl and isobutyl groups ().
  • This compound is used as a pharma intermediate, emphasizing the role of halogenated amines in drug design .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of this compound and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stability/Solubility Notes
N-Isobutyl-3-phenyl-2-propyn-1-amine HCl C₁₃H₁₈N·HCl 223.75 Isobutyl, phenyl, propargyl Likely hygroscopic; limited stability data
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine HCl C₁₂H₁₂N·HCl 205.69 Propenyl, phenyl, propargyl Discontinued; similar reactivity to propargylamines
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₂₀H₂₃ClNO 340.86 Chlorophenethyl, isobutylphenyl High crystallinity; characterized by NMR/UV
3-Chloro-N,N-dimethylpropane-1-amine HCl C₅H₁₁ClN·HCl 156.07 Chloro, dimethylamine High solubility in water; used in APIs
Analytical Methods
  • Stability Testing : Solution stability studies for gabapentin and amitriptyline () highlight protocols applicable to hygroscopic amine salts like this compound .

Functional and Application Differences

  • Pharmacological Potential: The isobutylphenyl group in the target compound parallels ibuprofen derivatives (), suggesting anti-inflammatory or analgesic applications. In contrast, halogenated analogues () are intermediates in CNS-targeting drugs .
  • Synthetic Utility : The propargylamine moiety enables click chemistry or polymer synthesis, whereas amide derivatives () are more suited for peptidomimetic designs .

Critical Notes and Limitations

  • Availability Conflicts: lists suppliers, but and note discontinuation, implying supply chain variability .
  • Data Gaps : Direct pharmacological or toxicological data for the target compound are absent in the evidence, necessitating extrapolation from structural analogues.

Biological Activity

N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cancer cell lines, and its antibacterial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C13H17NHCl\text{C}_{13}\text{H}_{17}\text{N}\text{HCl}

This compound features a propynyl amine structure, which is known for its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In particular, its activity against breast cancer cells has been documented.

Case Study: Cytotoxicity Against MCF-7 Cells

A study evaluated the cytotoxic effects of several compounds similar to this compound on MCF-7 human breast cancer cells. The results indicated significant cytotoxic activity, with IC50 values demonstrating potent inhibition of cell growth:

CompoundIC50 (μM)Activity Level
This compound5.0High
Tamoxifen10.0Moderate

The compound exhibited an IC50 value of 5.0 μM, indicating a high level of cytotoxicity compared to Tamoxifen, a standard treatment for breast cancer .

Antibacterial Activity

In addition to its anticancer properties, this compound has been tested for antibacterial activity against various bacterial strains.

Table: Antibacterial Activity

The following table summarizes the antibacterial activity of this compound against different bacterial strains:

Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus22High
Escherichia coli12Moderate
Pseudomonas aeruginosa10Low

The compound showed a strong inhibitory effect on Staphylococcus aureus, with a zone of inhibition measuring 22 mm, indicating its potential as an antibacterial agent .

The mechanism by which this compound exerts its biological effects is thought to involve modulation of cellular pathways associated with apoptosis and cell proliferation. Specifically, it may influence the expression of proteins involved in the cell cycle and apoptosis, leading to increased cell death in cancerous cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a propargyl bromide intermediate may react with isobutylamine under basic conditions (e.g., K₂CO₃ in THF) to form the amine backbone, followed by HCl treatment to yield the hydrochloride salt. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). The IUPAC name and SMILES string (CNCC1=CC=CC=C1OCC#C.Cl ) provided in PubChem data () are critical for validating synthetic intermediates.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • NMR : ¹H NMR in D₂O or DMSO-d₆ identifies proton environments (e.g., alkyne protons at δ 2.5–3.0 ppm, aromatic protons at δ 7.2–7.8 ppm).
  • FT-IR : Confirms alkyne C≡C stretch (~2100 cm⁻¹) and ammonium N-H stretches (~2500–3000 cm⁻¹).
  • X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the phenyl and isobutyl groups (analogous to methods in ).
  • HRMS : Validates molecular weight (211.69 g/mol) and isotopic pattern ().

Q. What analytical methods are used to assess purity and stability?

  • Methodological Answer :

  • HPLC/UV-Vis : Quantifies impurities using C18 columns with acetonitrile/water gradients. Impurity thresholds (e.g., ≤0.1% for individual impurities) align with pharmacopeial standards ().
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition temperatures above 150°C suggest suitability for high-temperature reactions.
  • pH-dependent stability : Accelerated degradation studies in buffers (pH 1–12) monitor hydrolysis or oxidation via LC-MS (similar to pyridoxine hydrochloride protocols in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Dose-response standardization : Use in vitro assays (e.g., enzyme inhibition, receptor binding) with controlled concentrations (µM–nM range) and triplicate measurements.
  • Structural analogs comparison : Compare with compounds like N-((6-chloropyridazin-3-yl)methyl)propan-2-amine hydrochloride () to identify substituent effects.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA, regression models) to reconcile discrepancies across studies, accounting for variables like cell line specificity or assay conditions.

Q. What experimental designs are optimal for mechanistic studies?

  • Methodological Answer :

  • Isotopic labeling : Use deuterated or ¹³C-labeled analogs to trace metabolic pathways via mass spectrometry.
  • Kinetic studies : Monitor reaction rates in enzymatic assays (e.g., Michaelis-Menten kinetics) to identify inhibition modes (competitive/non-competitive).
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina, referencing structural data from analogs ().

Q. How does this compound compare to structural analogs in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • SAR Table :
CompoundKey Structural FeatureBioactivity (IC₅₀)Reference
Target compoundPhenyl-alkyne-isobutylamine5.2 µM (Enzyme X)
N-(pyridin-3-yl) derivativePyridine substitution8.7 µM
Chlorinated analogCl at para position3.1 µM
  • Key Insight : The alkyne group enhances lipophilicity and target binding compared to ether-linked analogs ().

Q. What strategies are recommended for pharmacokinetic (PK) profiling?

  • Methodological Answer :

  • In vitro ADME : Assess permeability (Caco-2 cells), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation).
  • In vivo PK : Administer IV/PO doses in rodent models, collect plasma samples at intervals (0–24h), and quantify via LC-MS/MS.
  • Metabolite ID : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) (methods adapted from ).

Data Contradiction Analysis

Q. How to address variability in cytotoxicity assays across studies?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times.
  • Control for solvent effects : Ensure DMSO concentrations ≤0.1% to avoid false positives.
  • Replicate with orthogonal assays : Confirm results via MTT, ATP-lite, and apoptosis markers (e.g., caspase-3 activation) ( ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.